Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate

Description

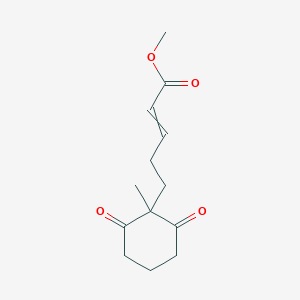

Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate is a cyclic diketone-containing ester with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol . Its structure features:

- An (E)-pent-2-enoate ester group, conferring rigidity and reactivity at the α,β-unsaturated double bond. This compound’s structural complexity distinguishes it from simpler esters, influencing its physical properties, synthetic applications, and reactivity .

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

methyl 5-(1-methyl-2,6-dioxocyclohexyl)pent-2-enoate |

InChI |

InChI=1S/C13H18O4/c1-13(9-4-3-8-12(16)17-2)10(14)6-5-7-11(13)15/h3,8H,4-7,9H2,1-2H3 |

InChI Key |

VICWNKHKILNAGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)CCCC1=O)CCC=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Cyclohexane-1,3-dione Core

The cyclohexane-1,3-dione scaffold is a key intermediate in the synthesis of methyl 5-(1-methyl-2,6-dioxocyclohexyl)pent-2-enoate. One common approach involves the use of substituted cyclohexane-1,3-dione derivatives prepared via base-catalyzed condensation reactions starting from acetone and other precursors.

- A patented method describes a one-pot reaction using a strong base such as sodium hydride in toluene with ethyl acrylate to generate cyclohexane-1,3-dione derivatives efficiently. This method allows the synthesis of various substituted cyclohexane-1,3-diones, including methylated variants, which serve as versatile intermediates for further functionalization.

Desymmetrization and Selective Functionalization Strategies

To achieve the methyl substitution at the 1-position of the cyclohexane ring and to control stereochemistry, desymmetrization strategies are crucial.

Research shows that selective nucleophilic addition to geminal diesters on cyclohexane-1,3-dione frameworks can bias the reaction toward the equatorial ester, enabling the introduction of methyl groups with desired relative stereochemistry.

Masking of ketone groups as tosyl hydrazones has been used to facilitate subsequent epoxidation and cyclization steps, which are relevant in related synthetic sequences to control ring formation and stereochemistry.

Purification and Characterization

The crude reaction mixtures are typically purified by column chromatography on silica gel using mixtures of cyclohexane and ethyl acetate as eluents in varying ratios (e.g., 5:1 to 3:1 or 8:1 to 5:1), ensuring isolation of the target compound with high purity.

Characterization involves nuclear magnetic resonance spectroscopy (proton NMR), infrared spectroscopy, and chiral high-performance liquid chromatography for stereochemical analysis.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features

*Calculated based on molecular formula from .

Key Observations:

- Cyclohexyl Dione vs. Bulky Substituents: The target compound’s cyclohexyl dione introduces electron-withdrawing effects and steric hindrance, contrasting with the diphenyl groups in the pent-2-ynoate derivative, which enhance steric bulk but lack keto-enol tautomerism .

- Double vs. Triple Bonds: The (E)-pent-2-enoate group in the target compound is less reactive toward electrophilic additions compared to the pent-2-ynoate triple bond, which may undergo cycloadditions or hydrogenation .

- Hydroxyl vs.

Physical and Chemical Properties

Table 2: Comparative Properties

*Estimated based on simpler esters .

Key Insights:

- Solubility Trends: The target compound’s cyclohexyl dione reduces water solubility compared to Methyl 5-hydroxy-3-methylpent-2-enoate, which is more polar .

- Thermal Stability: The pent-2-ynoate derivative’s triple bond may lower thermal stability relative to the target’s conjugated double bond .

Crystallographic and Computational Analysis

- Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate: CCDC reference 1901024 confirms crystallographic characterization, enabling comparative studies of molecular packing .

Biological Activity

Methyl 5-(1-methyl-2,6-dioxocyclohexyl)pent-2-enoate, also known as (E)-Methyl 5-(1-methyl-2,6-dioxocyclohexyl)pent-2-enoate, is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-Methyl 5-(1-methyl-2,6-dioxocyclohexyl)pent-2-enoate is CHO, indicating the presence of carbon, hydrogen, and oxygen atoms. Its unique structure includes a pent-2-enoate backbone and a dioxocyclohexyl substituent, which may influence its reactivity and biological activity.

Pharmacological Potential

Preliminary studies suggest that compounds with similar structural features to (E)-Methyl 5-(1-methyl-2,6-dioxocyclohexyl)pent-2-enoate exhibit a range of biological activities. Computer-aided predictions indicate potential interactions with various biological targets, although specific data on this compound remains limited. Notably, compounds sharing structural similarities have shown:

| Compound Name | Notable Properties |

|---|---|

| Methyl 4-(1-methylcyclohexyl)butanoate | Potential anti-inflammatory effects |

| Ethyl 3-(1-methylcyclopentyl)propanoate | Antimicrobial activity |

| Methyl 5-(cyclohexyl)pentanoate | Antioxidant properties |

These findings suggest that (E)-Methyl 5-(1-methyl-2,6-dioxocyclohexyl)pent-2-enoate could possess similar pharmacological properties.

Interaction Studies

Research emphasizes the importance of structure-activity relationships in predicting interactions. Techniques such as molecular docking and in vitro assays are essential for understanding how (E)-Methyl 5-(1-methyl-2,6-dioxocyclohexyl)pent-2-enoate interacts with biological systems. Current literature indicates that further studies are required to elucidate its mechanism of action and therapeutic potential.

Synthesis Methods

Several synthesis methods have been proposed for (E)-Methyl 5-(1-methyl-2,6-dioxocyclohexyl)pent-2-enoate. These methods highlight the versatility in synthetic approaches to obtain this compound. Key synthetic routes include:

- Diels-Alder Reactions : Utilizing diene and dienophile components to construct the cyclohexane ring.

- Condensation Reactions : Employing β-ketoesters in reactions catalyzed by Lewis acids to form the desired ester linkages.

Case Studies

While specific case studies directly involving (E)-Methyl 5-(1-methyl-2,6-dioxocyclohexyl)pent-2-enoate are scarce, related compounds have been investigated for their biological activities:

-

Anti-inflammatory Activity : A study on methyl esters similar to (E)-Methyl 5-(1-methyl-2,6-dioxocyclohexyl)pent-2-enoate demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

- Methodology : Cell cultures treated with varying concentrations of the methyl ester were analyzed for cytokine levels using ELISA assays.

-

Antimicrobial Properties : Research on structurally related compounds revealed potent antibacterial effects against Gram-positive bacteria.

- Findings : The minimum inhibitory concentration (MIC) was determined through broth dilution methods.

Q & A

Basic: What methodologies are recommended for determining the crystal structure of Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate?

Answer:

X-ray crystallography is the primary method for resolving crystal structures. Key steps include:

Data Collection: Use a single-crystal X-ray diffractometer to measure reflection intensities. Ensure high-resolution data (e.g., <1.0 Å) to resolve complex substituents like the cyclohexyl-dioxo group .

Structure Solution: Employ direct methods (e.g., SHELXS) or dual-space algorithms (e.g., SHELXD) for phase determination .

Refinement: Use SHELXL for least-squares refinement, adjusting positional and anisotropic displacement parameters. Validate using R-factors and residual electron density maps .

Example Crystallographic Parameters (Analogous Compound):

| Parameter | Value |

|---|---|

| Space Group | Triclinic, P1 |

| a, b, c | 9.9461 Å, 12.1510 Å, 16.8171 Å |

| α, β, γ | 105.006°, 94.220°, 104.926° |

| V (ų) | 1875.34 |

| Adapted from a structurally related pent-2-ynoate derivative . |

Advanced: How can conformational discrepancies in torsion angles be resolved during refinement?

Answer:

Torsion angle inconsistencies (e.g., in the cyclohexyl or pent-enoate moieties) require:

Validation Against Literature: Compare experimental angles (e.g., C12–C7–C13–C1 = 69.77(12)°) with analogous structures to identify outliers .

Constrained Refinement: Apply geometric restraints (e.g., DFIX, DANG in SHELXL) to maintain chemically plausible bond lengths/angles .

DFT Calculations: Perform quantum mechanical optimizations (e.g., Gaussian) to predict stable conformers and cross-validate experimental data .

Basic: What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?

Answer:

NMR Spectroscopy:

- Use - COSY and NOESY to assign coupling constants and spatial proximities (e.g., confirming trans vs. cis geometry in the pent-2-enoate group).

- DEPT-135 identifies quaternary carbons (e.g., carbonyls at δ ~200 ppm) .

IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700–1750 cm) and ester C–O vibrations .

Advanced: How can data contradictions arise in X-ray refinement, and how are they addressed?

Answer:

Common sources of contradictions:

Disordered Atoms: Partial occupancy in flexible groups (e.g., the cyclohexyl ring) can split electron density. Resolve using PART instructions in SHELXL .

Twinned Crystals: Apply twin law matrices (e.g., HKLF5 format) to deconvolute overlapping reflections .

Thermal Motion: Anisotropic displacement parameters (ADPs) may indicate static disorder. Validate using Hirshfeld rigid-bond tests .

Basic: What experimental design considerations are essential for synthesizing analogs of this compound?

Answer:

Protecting Groups: Use tert-butyldimethylsilyl (TBS) or tetrahydropyranyl (THP) ethers to stabilize hydroxyl intermediates during esterification .

Catalysis: Transition-metal catalysts (e.g., Pd for cross-coupling) ensure regioselective alkyne functionalization, as seen in related pent-2-ynoate syntheses .

Advanced: How can computational methods complement experimental data in studying reactivity?

Answer:

Molecular Dynamics (MD): Simulate solvent effects on conformational equilibria (e.g., cyclohexyl ring puckering in polar aprotic solvents).

Density Functional Theory (DFT): Calculate frontier orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic additions .

Basic: What are the best practices for validating purity post-synthesis?

Answer:

Chromatography: Use HPLC with a chiral stationary phase to resolve enantiomers (if applicable).

Melting Point Analysis: Compare with literature values (e.g., analogs like methyl 5-hydroxy-3-methylpent-2-enoate have mp ~70°C) .

Advanced: How can high-throughput crystallography pipelines improve structural analysis?

Answer:

Automated pipelines integrate:

Data Collection: Robotic sample changers and fast detectors (e.g., DECTRIS EIGER2).

Phasing: SHELXC/D/E for rapid experimental phasing via SAD/MAD .

Validation: CheckCIF/PLATON for automated ADPs and geometry checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.